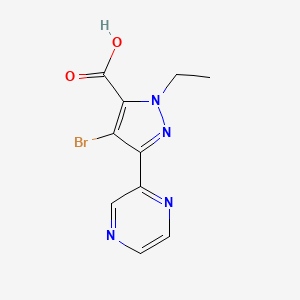4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
CAS No.: 2098074-35-0
Cat. No.: VC3150718
Molecular Formula: C10H9BrN4O2
Molecular Weight: 297.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098074-35-0 |
|---|---|
| Molecular Formula | C10H9BrN4O2 |
| Molecular Weight | 297.11 g/mol |
| IUPAC Name | 4-bromo-2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H9BrN4O2/c1-2-15-9(10(16)17)7(11)8(14-15)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H,16,17) |
| Standard InChI Key | IVIMTEVRCXPXRU-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C(=O)O |
| Canonical SMILES | CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
4-Bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid contains a central pyrazole heterocycle with multiple functional groups. The pyrazole ring system serves as the foundation for various medicinal chemistry applications due to its favorable hydrogen bonding capabilities and metabolic stability. The presence of the bromine at the 4-position creates an important reactive site for potential cross-coupling reactions, while the carboxylic acid function provides opportunities for derivatization through esterification, amidation, and other transformations.
Structural Comparison with Related Compounds
The structural characteristics of this compound can be better understood by examining related brominated pyrazoles documented in the literature. For instance, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4) shares a similar brominated pyrazole core structure, though with different substitution patterns. The primary differences include the position of the bromine atom (5 vs. 4), the nature of the N1 substituent (methyl vs. ethyl), the absence of a pyrazinyl group, and the carboxylic acid functionality existing as an ethyl ester rather than a free acid.
Synthetic Methodologies
Bromination Strategies
From the available search results, the bromination of pyrazole rings typically employs reagents such as copper(II) bromide in conjunction with tert-butyl nitrite. For instance, in the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, yields ranging from 66% to 81% have been reported using this approach . This suggests that similar conditions might be applicable to the synthesis of our target compound, with appropriate adjustments for regioselectivity.
Reaction Conditions and Yield Optimization
Table 1: Comparison of Reaction Conditions for Bromination of Pyrazole Derivatives
| Reagent System | Temperature | Time | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| CuBr₂/t-BuONO | 65°C | 24h | Acetonitrile | 66% | |
| CuBr₂/t-BuONO | 60°C | 2h | Acetonitrile | 68% | |
| CuBr₂/t-BuONO | 20-65°C | 3.5h | Acetonitrile | 81% |
The data suggests that optimal conditions for bromination involve temperatures around 60-65°C with copper(II) bromide and tert-butyl nitrite in acetonitrile. The variation in yields indicates that reaction time and temperature control are critical parameters for optimization.
Carboxylic Acid Functionality
Synthesis via Ester Hydrolysis
A common approach to obtaining pyrazole carboxylic acids involves the hydrolysis of corresponding esters. From the search results, various conditions have been employed for this transformation in related compounds, including:
Table 2: Hydrolysis Conditions for Pyrazole Carboxylic Acid Esters
| Base | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| LiOH·H₂O | THF/H₂O/EtOH | Room temp. | 4h | 92% | |
| NaOH | MeOH/H₂O | 25°C | 3h | 91.05% | |
| LiOH | MeOH/H₂O | Reflux | 4h | Not specified |
The high yields (>90%) observed for these hydrolyses suggest that the conversion of a corresponding ester of 4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid to the free acid would likely be efficient under similar conditions.
Direct Carboxylation Approaches
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Based on characterization data for similar compounds, the ¹H NMR spectrum of 4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid would likely show distinctive signals for:
-
The ethyl group at N1 (a quartet for CH₂ and a triplet for CH₃)
-
The pyrazinyl protons (typically in the range of 8.5-9.5 ppm)
-
The carboxylic acid proton (broad singlet around 12-13 ppm)
For comparison, the ¹H NMR data for 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid in DMSO-d₆ shows signals at δ 3.86 (s, 3H), 7.91 (s, 1H), and 12.64 (br s, 1H) .
Mass Spectrometry
Mass spectrometric analysis would be expected to show characteristic isotopic patterns due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance. This would result in M and M+2 peaks of similar intensity.
Related Compounds and Derivatives
Ester Derivatives
Reduced Derivatives
The search results mention the preparation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol through reduction of the corresponding ethyl ester with diisobutylaluminum hydride, achieving a 99% yield . A similar approach could potentially be applied to our target compound to access the corresponding alcohol derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume